molecular formula C20H19N5O2 B10991632 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10991632
M. Wt: 361.4 g/mol
InChI Key: ORJUDKXRPCKLOH-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features an indole, pyridine, and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and pyrazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyrazole moiety can be synthesized through the reaction of hydrazine with a 1,3-diketone . The final step involves coupling the indole and pyrazole intermediates with the pyridine carboxamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Fischer indole synthesis and the pyrazole formation, as well as the use of automated systems for the coupling reaction.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The pyrazole ring can interact with metal ions and other biomolecules, influencing their function . The compound’s overall effect is a result of these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-27-19-6-2-5-18-15(19)7-10-25(18)11-9-22-20(26)17-12-16(23-24-17)14-4-3-8-21-13-14/h2-8,10,12-13H,9,11H2,1H3,(H,22,26)(H,23,24)

InChI Key

ORJUDKXRPCKLOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

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